4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol
Description
Significance of Pyrazole (B372694) and Phenol (B47542) Architectures in Chemical Biology and Material Science Research
The foundational components of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol, the pyrazole and phenol moieties, are individually well-established and highly significant in diverse scientific fields.
Pyrazole Architecture:
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.gov Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. orientjchem.org This wide range of activities has led to the successful development of numerous pyrazole-containing drugs. nih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. In material science, the unique electronic properties of pyrazoles are harnessed in the development of functional materials such as organic light-emitting diodes (OLEDs) and polymers. rsc.org
Phenol Architecture:
The phenol group, characterized by a hydroxyl group attached to an aromatic ring, is a fundamental building block in organic chemistry with profound implications for chemical biology and material science. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial activities. mdpi.com In material science, phenols are crucial precursors for the synthesis of polymers like phenolic resins (e.g., Bakelite), which are valued for their heat resistance and mechanical strength.
Rationale for the Investigation of this compound: Bridging Structural Motifs
The investigation of this compound is driven by the principle of molecular hybridization, which involves combining two or more pharmacologically active scaffolds to create a new molecule with potentially enhanced or novel properties. The rationale for studying this specific compound is multifaceted:
Synergistic Bioactivity: By linking the biologically active pyrazole and phenol rings, researchers aim to explore potential synergistic effects, leading to enhanced efficacy in biological systems.
Modulation of Physicochemical Properties: The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. olemiss.edu In this compound, the fluorine atom on the phenol ring is expected to modulate its electronic and lipophilic properties, which can significantly impact its biological activity.
Novel Material Properties: The combination of the electron-rich phenol and the versatile pyrazole core, further functionalized with a phenyl group and a fluorine atom, creates a molecule with unique electronic and photophysical properties that could be exploited in the design of new materials.
Below is a data table summarizing the key properties of the constituent motifs:
| Structural Motif | Key Properties in Chemical Biology | Key Properties in Material Science |
| Pyrazole | Anti-inflammatory, analgesic, antimicrobial, anticancer | Organic light-emitting diodes (OLEDs), polymers |
| Phenol | Antioxidant, anti-inflammatory, antimicrobial | Phenolic resins, polymer precursors |
| Fluorine | Enhanced metabolic stability, increased bioavailability, improved binding affinity | Modulation of electronic properties |
Historical Context of Related Fluorinated Phenyl-Pyrazolyl Phenols in Academic Discovery
The exploration of fluorinated phenyl-pyrazolyl phenols is a relatively recent development, building upon a rich history of pyrazole chemistry. The term "pyrazole" was first coined by Ludwig Knorr in 1883. wikipedia.org A significant milestone in pyrazole synthesis was the Pechmann method, developed in 1898, which involved the reaction of acetylene (B1199291) with diazomethane. wikipedia.org
The deliberate incorporation of fluorine into organic molecules for pharmaceutical applications gained momentum in the mid-20th century. The unique properties of fluorine, such as its high electronegativity and small size, were recognized for their ability to enhance the potency and metabolic stability of drug candidates. olemiss.edu
While the synthesis of various fluorinated pyrazoles has been an active area of research, the specific sub-class of fluorinated phenyl-pyrazolyl phenols has garnered attention more recently. The growing interest in these compounds is fueled by the continued search for novel therapeutic agents and functional materials. Modern synthetic methodologies have made the construction of these complex molecules more accessible, allowing for a more systematic investigation of their structure-activity relationships. The popularity of fluorinated pyrazoles in medicinal chemistry, drug discovery, and agrochemistry has grown exponentially since the early 1990s, with a significant portion of research published in the last decade. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFMBJCBTUKIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425651 | |
| Record name | 4-Fluoro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-63-8 | |
| Record name | 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288401-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 1 Phenyl 1h Pyrazol 5 Yl Phenol
Development of Efficient Synthetic Routes for the Core Skeleton
The core skeleton of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol consists of a pyrazole (B372694) ring linking a fluorinated phenol (B47542) and a phenyl group at specific positions. The development of efficient synthetic routes to this scaffold is crucial for its further study and application.
Key Precursors and Strategic Bond Formations
The construction of the 2-(pyrazol-5-yl)phenol core generally involves the formation of the pyrazole ring from acyclic precursors. A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine. nih.gov For the specific target molecule, a key precursor would be a 1-(4-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione. The reaction of this diketone with phenylhydrazine would lead to the formation of the desired pyrazole ring through a cyclization-condensation reaction.
An alternative strategy involves the trilithiation of 2'-hydroxyacetophenone phenylhydrazone, followed by condensation with a suitable aromatic ester. tandfonline.com This method allows for the regioselective synthesis of 2-(1-phenyl-5-substituted-phenyl-1H-pyrazol-3-yl)phenols. tandfonline.com By adapting this methodology, one could envision using a fluorinated benzoyl chloride to introduce the 4-fluoro-phenyl moiety.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer another powerful tool for the formation of the C-C bond between the pyrazole and the phenolic ring. researchgate.netmdpi.com This could involve the coupling of a pre-functionalized pyrazole boronic acid with a halogenated fluorophenol, or vice versa. rsc.org
A plausible synthetic approach is outlined below:
| Step | Reaction | Key Reagents and Conditions |
| 1 | Friedel-Crafts Acylation | 4-Fluorophenol (B42351), Phenylacetyl chloride, AlCl3 |
| 2 | Claisen Condensation | Resulting ketone from Step 1, Ethyl benzoate, NaH |
| 3 | Pyrazole Formation | Resulting 1,3-diketone from Step 2, Phenylhydrazine, Acetic acid, Reflux |
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical to maximize the yield and regioselectivity of the desired product. In the synthesis of pyrazoles from 1,3-diketones and hydrazines, the choice of solvent and catalyst can significantly influence the outcome. Acidic catalysts, such as acetic acid or p-toluenesulfonic acid, are commonly employed to facilitate the cyclization. nih.gov The reaction temperature and time are also important parameters to control to minimize the formation of side products.
For palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. thieme-connect.comnih.gov For instance, the use of specific phosphine ligands can enhance the catalytic activity and prevent side reactions. nih.gov The reaction conditions for a hypothetical Suzuki coupling for the synthesis of the target compound are presented below:
| Parameter | Condition |
| Catalyst | Pd(OAc)2 |
| Ligand | XPhos |
| Base | K3PO4 |
| Solvent | Dioxane/Water |
| Temperature | 100 °C |
Functionalization and Derivatization Strategies for Structural Elucidation and Activity Modulation
Functionalization and derivatization of the core skeleton of this compound are essential for elucidating structure-activity relationships and modulating its biological or material properties.
Regioselective Modifications of the Phenolic Hydroxyl
The phenolic hydroxyl group is a key site for functionalization. It can undergo a variety of reactions, including etherification, esterification, and O-alkylation. The regioselectivity of these reactions can be controlled by the choice of reagents and reaction conditions. For instance, Williamson ether synthesis can be employed to introduce a wide range of alkyl or aryl groups. The reactivity of the phenolic hydroxyl can be influenced by the electronic effects of the substituents on the aromatic ring.
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide, K2CO3, Acetone | O-alkylated derivative |
| Esterification | Acyl chloride, Pyridine, DCM | O-acylated derivative |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several green approaches have been reported for the synthesis of pyrazole derivatives and could be adapted for the synthesis of the target compound. ekb.egthieme-connect.com
One such approach is the use of environmentally benign solvents, such as water or ionic liquids. ekb.egthieme-connect.com Water-based syntheses of pyrazoles have been shown to be efficient and avoid the use of volatile organic compounds. thieme-connect.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.commdpi.com A one-pot, three-component reaction under microwave irradiation has been successfully used for the synthesis of a fluorinated pyrazole. mdpi.com
Furthermore, the development of catalyst-free synthetic methods is a key goal in green chemistry. Ultrasonic radiation has been employed to promote the synthesis of highly substituted pyrazoles without the need for a catalyst, offering advantages in terms of operational simplicity and reduced environmental impact. ccspublishing.org.cn
| Green Chemistry Approach | Description | Potential Advantage |
| Use of Green Solvents | Replacing traditional organic solvents with water or ionic liquids. ekb.egthieme-connect.com | Reduced toxicity and environmental pollution. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. mdpi.commdpi.com | Shorter reaction times, lower energy consumption. |
| Catalyst-Free Synthesis | Employing methods like ultrasonic radiation to avoid the use of catalysts. ccspublishing.org.cn | Simplified purification, reduced waste. |
Catalytic Methodologies in the Synthesis of this compound
The synthesis of polysubstituted pyrazoles, such as this compound, has been significantly advanced through the development of various catalytic methodologies. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to classical synthetic routes. Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the construction of the pyrazole core and the crucial carbon-carbon bond linking the pyrazole and phenol rings.
While a direct, single-step catalytic synthesis of this compound is not extensively documented, established catalytic cross-coupling and C-H activation strategies provide a robust framework for its plausible synthesis. These approaches generally involve the coupling of a pre-functionalized pyrazole with a functionalized phenol derivative or vice versa.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, represent a highly versatile strategy for the synthesis of the target compound. These reactions typically involve the coupling of an organoboron or organozinc derivative of one of the aromatic rings with a halide or triflate of the other.
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling approach would involve the reaction of a 5-boronic acid or ester derivative of 1-phenylpyrazole with a suitably protected 2-bromo-4-fluorophenol. The palladium catalyst, often in the form of Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base such as Na₂CO₃ or K₃PO₄, facilitates the formation of the C-C bond between the pyrazole and phenol moieties. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Similarly, a Negishi coupling could be employed, utilizing a 5-zinc halide derivative of 1-phenylpyrazole and a bromo- or iodo-substituted fluorophenol. Palladium or nickel catalysts are effective for this transformation, which is known for its high functional group tolerance.
Rhodium-Catalyzed Reactions:
Rhodium catalysis is particularly effective in the construction of the pyrazole ring itself. A rhodium-catalyzed [3+2] cycloaddition of a substituted hydrazine with an appropriate alkyne can yield a highly substituted pyrazole core. While this method primarily focuses on the formation of the pyrazole ring, it can be a key step in a multi-step synthesis of the target molecule. For instance, a rhodium-catalyzed reaction could be used to synthesize a pyrazole intermediate that is then coupled to the fluorophenol ring in a subsequent palladium-catalyzed step.
Copper-Catalyzed Reactions:
C-H Activation Strategies:
More recently, direct C-H activation has become an increasingly attractive method for the synthesis of biaryl compounds, as it avoids the need for pre-functionalization of the aromatic rings. Palladium-catalyzed C-H functionalization of pyrazoles has been demonstrated, allowing for the direct arylation of the pyrazole ring. rsc.org A potential route to this compound could involve the palladium-catalyzed direct C-H arylation of 1-phenylpyrazole at the C5 position with a 2-halo-4-fluorophenol derivative. The pyrazole moiety itself can act as a directing group in such transformations, enhancing the regioselectivity of the C-H activation. nih.gov
The following table summarizes hypothetical catalytic conditions for the synthesis of this compound based on analogous reactions reported in the literature for similar compounds.
Table 1: Plausible Catalytic Methodologies for the Synthesis of this compound
| Catalytic Method | Proposed Reactants | Catalyst System | Base/Solvent | General Observations/Analogous Reactions |
| Suzuki-Miyaura Coupling | 1. 1-Phenyl-1H-pyrazol-5-ylboronic acid 2. 2-Bromo-4-fluorophenol | Pd(PPh₃)₄ (5 mol%) | K₃PO₄, Dioxane/H₂O | High yields are often achieved for the coupling of arylboronic acids with aryl halides. nih.gov The presence of the unprotected phenol may require optimization of the base and reaction conditions. |
| Negishi Coupling | 1. 5-Iodo-1-phenyl-1H-pyrazole 2. (2-Hydroxy-5-fluorophenyl)zinc chloride | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | THF | Organozinc reagents are highly reactive and tolerate a wide range of functional groups. organic-chemistry.orgwikipedia.org |
| Direct C-H Arylation | 1. 1-Phenyl-1H-pyrazole 2. 2-Iodo-4-fluorophenol | Pd(OAc)₂ (10 mol%), Ag₂O | Acetic Acid | Pyrazole can act as a directing group for C-H activation, favoring functionalization at the C5 position. nih.govnih.gov |
| Rhodium-Catalyzed Cycloaddition (for pyrazole core) | 1. Phenylhydrazine 2. 1-(2-Hydroxy-5-fluorophenyl)ethynone | [Cp*RhCl₂]₂ (2.5 mol%) | NaOAc, MeCN | Provides a route to the pyrazole core, which would then require further functionalization or coupling. organic-chemistry.org |
Advanced Spectroscopic and Structural Investigations of 4 Fluoro 2 1 Phenyl 1h Pyrazol 5 Yl Phenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
There is no published research detailing the high-resolution NMR spectroscopic analysis of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. Consequently, a conformational analysis based on experimental NMR data cannot be provided. Such an analysis would typically involve the assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, the determination of coupling constants, and the use of advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to elucidate the spatial arrangement of the atoms and the preferred conformation of the molecule in solution.
Single-Crystal X-Ray Diffraction for Solid-State Molecular Architecture
A search of crystallographic databases indicates that the single-crystal X-ray diffraction structure of this compound has not been determined. Therefore, a definitive analysis of its solid-state molecular architecture, including bond lengths, bond angles, torsion angles, and intermolecular interactions, is not possible at this time. This technique would provide precise information on the three-dimensional structure of the molecule in the crystalline state.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Detailed experimental and theoretical vibrational spectroscopic studies (Infrared and Raman) specifically for this compound are not present in the current body of scientific literature. A vibrational analysis would identify characteristic frequencies for the various functional groups within the molecule, such as the O-H stretch of the phenol (B47542), C-F stretching, and vibrations of the pyrazole (B372694) and phenyl rings. Furthermore, it would offer insights into intra- and intermolecular hydrogen bonding interactions.
Chiroptical Spectroscopy (CD, ORD) in Enantiomeric Purity Assessment (if applicable)
The molecule this compound is achiral unless it adopts a stable, non-planar conformation that is restricted from racemizing. There is no information in the literature to suggest that this molecule has been resolved into enantiomers or that it exhibits chirality. Consequently, studies using chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), which are used to assess enantiomeric purity and study chiral molecules, are not applicable and have not been reported.
Computational and Theoretical Chemistry Studies of 4 Fluoro 2 1 Phenyl 1h Pyrazol 5 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule.
Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potential
For a molecule like 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, DFT calculations would be invaluable. Such studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. Following this, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's electronic reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.
Furthermore, the generation of a molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. This map is crucial for identifying electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is foundational for predicting how the molecule might interact with other chemical species.
Ab Initio Methods for High-Accuracy Energetic Predictions
While DFT is a widely used and efficient method, ab initio calculations, which are based on first principles without empirical parameters, can provide even higher accuracy for energetic predictions. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to calculate highly accurate electronic energies, bond dissociation energies, and reaction enthalpies for this compound. These high-level calculations are computationally more demanding but can serve as benchmarks for less expensive methods.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular dynamics (MD) simulations would allow for the exploration of the conformational flexibility of this compound over time. The molecule possesses several rotatable bonds, and MD simulations could map out the potential energy surface to identify low-energy conformers. Understanding the preferred shapes of the molecule is essential for predicting its biological activity.
Additionally, MD simulations can be used to study the interactions between the compound and various solvents. By simulating the molecule in an explicit solvent environment (e.g., water or an organic solvent), one can analyze the formation of hydrogen bonds and other non-covalent interactions. This provides a detailed picture of how the solvent influences the molecule's structure and dynamics.
Docking and Molecular Modeling Studies of this compound with Biomolecular Targets (Non-Clinical Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed against a variety of non-clinical biomolecular targets, such as enzymes or receptors, to hypothesize potential binding modes and affinities.
These studies would involve preparing the 3D structure of the target protein and the ligand (the pyrazole (B372694) compound) and then using a scoring function to evaluate the fitness of different binding poses. The results could identify key amino acid residues involved in the interaction and provide a basis for the rational design of new derivatives with potentially enhanced binding properties. While some pyrazole derivatives have been studied in this context, specific docking studies for this compound are not currently available. alrasheedcol.edu.iqnih.govresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors for Activity Prediction (Mechanistic Focus)
QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study on derivatives of this compound, a dataset of compounds with measured activities would be required.
Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods would then be used to build a model that can predict the activity of new, untested compounds. A mechanistic QSAR approach would focus on selecting descriptors that have a clear physical interpretation, thereby providing insights into the structural features that are important for the observed activity. Studies on similar pyrazole-containing compounds have demonstrated the utility of this approach. plos.org
Structure Activity Relationship Sar Studies of 4 Fluoro 2 1 Phenyl 1h Pyrazol 5 Yl Phenol Analogs
Design Principles for Modifying the Pyrazole (B372694) Moiety and Their Impact on Activity
Impact of Fused Rings: Fusing a benzene or cyclohexane ring to the pyrazole core can dramatically increase binding affinity. For example, the affinity of tetrahydroindazole for CYP2E1 was found to be 800-fold greater than that of pyrazole alone. This strategy effectively increases the surface area and hydrophobicity of the molecule, which can lead to more extensive and favorable interactions within a protein's binding pocket.
The following table summarizes the general impact of pyrazole moiety modifications on biological activity based on findings from related pyrazole-containing compounds.
| Modification | Position(s) | General Impact on Activity | Rationale |
| Methyl Group | C3 or C4 | Increased affinity | Fills small hydrophobic pockets; enhances binding interactions. |
| Phenyl Group | C3 | No significant increase in affinity (vs. pyrazole) | May introduce unfavorable steric interactions despite increased hydrophobicity. |
| Electron-donating groups | C3 | Stabilizes tautomeric form; can enhance activity. | Influences electronic properties of the ring. |
| Electron-withdrawing groups | C4 / C5 | Modulates electronic characteristics; can enhance activity. | Fine-tunes the reactivity and binding potential of the pyrazole core. |
| Fused Benzene Ring | N/A | Greatly increased affinity | Increases molecular size and hydrophobicity, leading to enhanced van der Waals interactions. |
Strategies for Substituent Variation on the Phenyl Ring and Phenol (B47542) Moiety
The aryl groups at the N1 and C5 positions of the pyrazole core play a crucial role in orienting the molecule within a binding site and forming specific interactions. The nature and position of substituents on these rings can fine-tune the compound's pharmacological profile.
N1-Phenyl Ring Substituents: The N1-phenyl ring often positions itself within a hydrophobic pocket of the target protein. Substituents on this ring can modulate this interaction. Electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, can be beneficial. For example, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, compounds with chlorine or nitro groups on an aryl ring demonstrated good potency. The addition of these groups can influence the electronic nature of the entire molecule and can also form specific halogen bonds or other electrostatic interactions.
C5-Phenol Moiety Substituents: The phenolic hydroxyl group is a key functional group, often acting as a hydrogen bond donor or acceptor. The activity of analogs is highly sensitive to modifications of this moiety.
Hydroxyl Group Position: The ortho-hydroxyl group on the phenyl ring (relative to the pyrazole linkage) is critical for certain interactions, such as forming hydrogen bonds with specific amino acid residues (e.g., with H+/K+ ATPase).
Polar vs. Hydrophobic Substituents: Replacing a polar 4-hydroxyphenyl group with a larger, more hydrophobic substituent like a naphthyl group has been shown to significantly reduce the activity of some pyrazole analogs, indicating the importance of the hydrogen-bonding capability of the phenol.
Electronic Effects: The presence of electron-donating groups like methoxy (OCH₃) or electron-withdrawing groups like halogens on the phenol ring can impact activity. In some series, electron-donating groups have been found to be more beneficial than electron-withdrawing ones, potentially due to positive inductive and mesomeric effects that enhance binding.
The table below outlines the effects of substituent variations on the phenyl and phenol moieties.
| Moiety | Substituent Type | Position | General Impact on Activity |
| N1-Phenyl Ring | Electron-withdrawing (e.g., Cl, NO₂) | para | Often enhances activity through favorable electronic and hydrophobic interactions. |
| C5-Phenol Moiety | Hydroxyl (OH) | ortho | Crucial for hydrogen bonding with target proteins. |
| C5-Phenol Moiety | Methoxy (OCH₃) | para | Can increase activity due to favorable electronic properties. |
| C5-Phenol Moiety | Halogen (e.g., Br) | para | May enhance activity through hydrophobic interactions and halogen bonding. |
| C5-Phenol Moiety | Bulky Hydrophobic (e.g., Naphthyl) | N/A | Can decrease activity if it disrupts critical hydrogen bonds. |
Stereochemical Considerations and Their Influence on Molecular Recognition
While 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol itself is achiral, the introduction of chiral centers into its analogs can have profound effects on their biological activity. Stereoisomers (enantiomers or diastereomers) of a compound can exhibit significantly different pharmacological profiles because biological macromolecules, such as enzymes and receptors, are chiral environments.
The three-dimensional arrangement of atoms determines how a molecule fits into a binding site. Even a subtle change in the spatial orientation of a functional group can alter the binding mode and affinity. Molecular dynamics simulations of pyrazole-derived enantiomers interacting with chiral stationary phases in chromatography demonstrate that distinct enantiomers adopt different conformations, leading to differential noncovalent interactions and recognition.
For pyrazole-containing peptidomimetics, the stereochemistry at the amino acid linkage was found to be a key determinant of their ability to self-assemble into supramolecular structures. This highlights that stereochemical features can dictate the intermolecular interactions that are fundamental to molecular recognition processes.
Correlation of Structural Features with Specific Molecular Interactions
Pyrazole Core: The two adjacent nitrogen atoms in the pyrazole ring are key features. The sp²-hybridized, pyridine-like nitrogen often acts as a hydrogen bond acceptor, while the pyrrole-like NH group can act as a hydrogen bond donor (in N-unsubstituted analogs). In some metalloenzymes, a pyrazole nitrogen can directly coordinate with a metal ion, such as the heme iron in CYP450 enzymes.
Phenol Moiety: The phenolic hydroxyl group is a primary site for hydrogen bonding. As seen in benzimidazole-pyrazole hybrids, an ortho-hydroxyl group on a phenyl ring appears to be directly involved in hydrogen bonding with target enzymes. The fluorine atom on the phenol ring can increase binding affinity by forming favorable interactions in halogen-friendly pockets of a protein and can also enhance metabolic stability.
N1-Phenyl Ring: This ring typically engages in hydrophobic and van der Waals interactions. It often fits into a lipophilic pocket within the binding site, and its orientation is critical for anchoring the molecule correctly. Halogen substituents on this ring can further promote hydrophobic interactions.
Molecular docking and computational studies, such as Density Functional Theory (DFT), are used to predict and analyze these interactions. Molecular Electrostatic Potential (MEP) analysis can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks and electrostatic interactions.
Applications of 4 Fluoro 2 1 Phenyl 1h Pyrazol 5 Yl Phenol As a Research Probe and Chemical Tool
Utility in Understanding Specific Biological Pathways in Experimental Models
The pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous biologically active compounds, indicating its capability to interact with various biological targets. nih.govnih.govnih.gov The structural features of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol make it a promising candidate for investigating specific biological pathways. The pyrazole ring can act as a bioisostere for other chemical groups, enhancing the molecule's solubility and lipophilicity, which in turn facilitates its interaction with target proteins. nih.gov
By modifying the substituents on the phenyl and phenol (B47542) rings, a library of derivatives of this compound could be synthesized. These derivatives could then be screened against various cell lines or in animal models to identify their effects on specific signaling pathways. For instance, many pyrazole derivatives have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties, suggesting their interaction with pathways involved in these conditions. nih.govnih.govresearchgate.net By observing the phenotypic changes induced by this compound, researchers can gain insights into the function of the targeted pathways.
| Potential Biological Pathway | Experimental Model | Observed Effect of Similar Pyrazole Compounds | Potential Research Application |
| Inflammatory Signaling | Macrophage cell line | Inhibition of pro-inflammatory cytokine production | Investigating the role of specific kinases in inflammation |
| Cancer Cell Proliferation | Human cancer cell lines | Induction of apoptosis or cell cycle arrest | Identifying new targets for cancer therapy |
| Neuronal Signaling | Primary neuron cultures | Modulation of ion channel activity | Studying mechanisms of neurodegenerative diseases |
Development as a Fluorescent or Spectroscopic Probe for Biological Systems
Fluorescent probes are invaluable tools in modern biology, allowing for the real-time visualization of molecules and processes within living cells. mdpi.com Pyrazole and pyrazoline derivatives are known to exhibit favorable photophysical properties, including high fluorescence quantum yields, making them excellent candidates for the development of fluorescent probes. nih.govglobethesis.com The extended π-conjugated system of this compound, formed by the interconnected phenyl, pyrazole, and phenol rings, is a key feature for fluorescence.
The fluorine atom on the phenol ring can further enhance the photophysical properties of the molecule, potentially leading to a higher quantum yield and improved photostability. Moreover, the phenol group can act as a recognition site for specific analytes, such as metal ions or reactive oxygen species. rsc.org Upon binding to its target, the fluorescence properties of the probe would change, allowing for the detection and quantification of the analyte. The development of such probes would enable researchers to study the distribution and dynamics of important biological molecules in living systems with high sensitivity and specificity. nih.govresearchgate.net
| Property | Typical Value for Pyrazole-Based Probes | Potential Advantage of this compound |
| Excitation Wavelength (λex) | 350-450 nm | Tunable based on substituent modifications |
| Emission Wavelength (λem) | 450-600 nm | Potential for red-shifted emission to reduce cellular autofluorescence |
| Quantum Yield (Φ) | 0.1 - 0.8 | Fluorine substitution may enhance quantum yield |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Large conjugated system suggests a high extinction coefficient |
Integration into Chemo-Proteomic Approaches for Target Identification
Chemo-proteomics is a powerful strategy used to identify the cellular targets of small molecules. mdpi.com This approach often utilizes chemical probes that are designed to bind covalently to their target proteins upon photoactivation. The compound this compound could be modified to create such a probe. For example, a photo-reactive group, such as a diazirine or a benzophenone (B1666685), could be incorporated into its structure. Additionally, a "handle" like an alkyne or azide (B81097) group would be included to allow for the subsequent attachment of a reporter tag via click chemistry. rsc.org
This modified probe could then be introduced into a cellular lysate or live cells. Upon UV irradiation, the probe would form a covalent bond with its binding partners. After cell lysis, the tagged proteins could be enriched and identified using mass spectrometry. This approach would provide a global profile of the proteins that interact with this compound, offering valuable insights into its mechanism of action and potentially identifying novel drug targets. nih.govsemanticscholar.org
| Component of Chemo-Proteomic Probe | Function | Potential Modification to this compound |
| Binding Moiety | Binds to the target protein | The core this compound structure |
| Photo-reactive Group | Forms a covalent bond upon UV activation | Addition of a diazirine or benzophenone group |
| Reporter Tag/Handle | Enables detection and enrichment | Incorporation of an alkyne or azide for click chemistry |
Potential as a Ligand for Specific Protein-Protein Interactions in Research Assays
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and the development of small molecules that can modulate these interactions is a major goal in drug discovery. The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of PPI inhibitors or stabilizers. The pyrazole core can present the phenyl and phenol substituents in specific orientations, allowing for precise interactions with the surfaces of proteins. researchgate.net
By using computational modeling and medicinal chemistry approaches, this compound could be optimized to bind to the interface of two interacting proteins, either disrupting or stabilizing the complex. unf.eduelsevierpure.com Such a molecule would be a valuable research tool for studying the functional consequences of specific PPIs. For example, it could be used in in vitro binding assays, such as surface plasmon resonance or fluorescence polarization, to quantify its effect on a PPI. Furthermore, it could be used in cell-based assays to investigate the cellular response to the modulation of a specific PPI. researchgate.net The development of such ligands would not only advance our understanding of PPIs but also provide starting points for the development of new therapeutic agents. nih.govresearchgate.net
Q & A
(Basic) What synthetic methodologies are recommended for synthesizing 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol, and how is reaction progress monitored?
Answer:
A common approach involves condensation of fluorinated β-diketones with phenyl hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione with phenyl hydrazine in ethanol/acetic acid (7:3 v/v) for 6–8 hours under nitrogen yields the target compound. Reaction progress is monitored via TLC (silica gel, hexane/ethyl acetate eluent). Post-reaction, purification via silica gel column chromatography (gradient elution) and recrystallization in ethanol achieves >95% purity .
(Basic) Which spectroscopic techniques are optimal for characterizing the compound’s structure?
Answer:
- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced deshielding of aromatic protons at δ 6.8–8.2 ppm).
- IR : A broad O–H stretch (~3400 cm) and C–F vibration (~1220 cm) are diagnostic.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H] and fragmentation patterns to validate the scaffold.
X-ray crystallography (see Q3 ) is recommended for unambiguous confirmation .
(Advanced) How can X-ray crystallography determine molecular conformation, and what software is recommended for refinement?
Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. fluorophenyl plane: ~16–52°). Use SHELXL for refinement:
- Assign displacement parameters with
ISORconstraints for H atoms. - Analyze intermolecular interactions (e.g., O–H···N hydrogen bonds) using Mercury or Olex2.
SHELX programs are robust for small-molecule refinement, even with twinned data .
(Advanced) What computational methods are suitable for analyzing electronic properties and reactivity?
Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
- ELF (Electron Localization Function) : Visualize electron density topology to assess aromaticity.
- DFT (B3LYP/6-311+G(d,p)) : Optimize geometry and compute frontier orbitals (HOMO-LUMO gap) to predict reactivity.
Multiwfn’s parallelized code ensures efficient analysis of large wavefunctions .
(Advanced) How does fluorine substitution influence intermolecular interactions and reactivity?
Answer:
- Electron-Withdrawing Effect : Fluorine increases electrophilicity of adjacent carbons, altering regioselectivity in cross-coupling reactions.
- Hydrogen Bonding : The phenolic –OH forms stronger O–H···N bonds (e.g., 2.68 Å in crystal packing) compared to non-fluorinated analogs.
- Lipophilicity : Fluorine enhances logP, impacting solubility (use logD measurements at pH 7.4) .
(Basic) What recrystallization solvents effectively purify the compound?
Answer:
Ethanol is optimal due to moderate polarity, yielding needle-like crystals with minimal impurities. For fluorinated analogs, a 1:1 ethanol/dichloromethane mixture improves crystal quality. Cooling rates <1°C/min reduce lattice defects .
(Advanced) How are data contradictions resolved during crystallographic refinement?
Answer:
- Hydrogen Placement : Use difference Fourier maps for –OH protons; refine with riding models (C–H = 0.95 Å).
- Disorder Modeling : Split occupancy for flexible substituents (e.g., phenyl rings) using
PARTcommands in SHELXL. - R-Factor Convergence : Iterate until R1 < 5% (high-resolution data) or apply TWIN/BASF commands for twinned crystals .
(Advanced) What strategies optimize synthesis yield for pyrazole-based heterocycles?
Answer:
- Catalysis : Add p-toluenesulfonic acid (10 mol%) to accelerate cyclocondensation.
- Microwave Assistance : Reduce reaction time from 8 hours to 30 minutes (70°C, 300 W).
- Solvent Screening : Replace ethanol with DMF for higher dielectric constant, improving diketone activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
